molecular formula C21H23N3O4S2 B2608520 N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 900012-35-3

N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2608520
CAS No.: 900012-35-3
M. Wt: 445.55
InChI Key: YAZGQWKIZCZHEN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multiple steps:

  • Formation of the 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine core

    • This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazine ring.
    • Common reagents include sulfur sources like thionyl chloride and amines.
  • Attachment of the 3-acetylphenyl group

    • This step can be achieved through a Friedel-Crafts acylation reaction, where the acetyl group is introduced to the phenyl ring.
    • Catalysts such as aluminum chloride are often used.
  • Thioether formation

    • The final step involves the formation of the thioether linkage between the thiadiazine and the acetylphenyl group.
    • This can be done using thiolating agents like thiourea under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: with appropriate reactors and maintaining stringent control over reaction conditions.

    Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
    • Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction

    • Reduction can occur at the carbonyl group of the acetylphenyl moiety.
    • Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution

    • Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
    • Halogenation, nitration, and sulfonation are common electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

    Solvents: Dichloromethane, ethanol, and water depending on the reaction.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Alcohols from the reduction of carbonyl groups.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology and Medicine

    Biological Probes: Used in studying enzyme mechanisms and protein interactions.

Industry

    Polymer Science: Can be used in the synthesis of polymers with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide exerts its effects involves:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the aromatic and heterocyclic moieties.

    Pathways: Modulation of biochemical pathways through binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-((4-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide: Similar structure with a methyl group instead of a butyl group.

    N-(3-acetylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide: Similar structure with an ethyl group.

Uniqueness

    Structural Diversity: The butyl group provides unique steric and electronic properties compared to methyl or ethyl analogs.

    Reactivity: Differences in reactivity due to the varying alkyl groups can lead to different biological and chemical behaviors.

This detailed overview should provide a comprehensive understanding of N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-4-12-24-18-10-5-6-11-19(18)30(27,28)23-21(24)29-14-20(26)22-17-9-7-8-16(13-17)15(2)25/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZGQWKIZCZHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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